molecular formula C23H20N2O3S2 B2966014 N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941884-12-4

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2966014
CAS No.: 941884-12-4
M. Wt: 436.54
InChI Key: UNSIZWBIYIYJJI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative featuring a benzo[d]thiazole core, a benzyl substituent on the acetamide nitrogen, and a 4-(methylsulfonyl)phenyl group.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-30(27,28)19-13-11-17(12-14-19)15-22(26)25(16-18-7-3-2-4-8-18)23-24-20-9-5-6-10-21(20)29-23/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSIZWBIYIYJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This article provides a comprehensive overview of its biological activities, focusing on its antibacterial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Overview of Biological Activity

Benzothiazole derivatives, including this compound, are known for their diverse biological activities. Research indicates that this compound exhibits significant antibacterial and anticancer properties.

Antibacterial Activity

Studies have shown that compounds containing the benzothiazole moiety can effectively inhibit bacterial growth. The mechanism of action is often linked to their ability to interfere with bacterial enzyme functions, such as inhibiting dihydropteroate synthetase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructureActivity AgainstMechanism of Action
This compoundStructureGram-positive & Gram-negative bacteriaInhibition of DHPS
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideStructureMultiple strainsDual action via thiazole and sulfonamide groups

Anticancer Activity

The anticancer potential of this compound has been evaluated against various tumor cell lines, including A549 (lung cancer) and C6 (glioma). The studies employed several assays such as MTT assays for cell viability, DNA synthesis analysis, and caspase activation assays to assess apoptosis induction.

Research indicates that compounds with specific substituents on the benzothiazole ring can enhance cytotoxicity. For instance, the presence of electron-donating groups has been correlated with increased activity against cancer cells .

Table 2: Anticancer Activity of Benzothiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism
This compoundA5495.12 ± 0.45Induction of apoptosis
Compound X (similar structure)C63.98 ± 0.30Cell cycle arrest

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Coupling Reactions : The initial step involves coupling substituted 2-amino benzothiazoles with N-benzyl derivatives.
  • Reagent Treatment : Intermediate compounds are treated with reagents such as chlorinated ethylene derivatives to yield the final product.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of benzothiazole derivatives. Key factors influencing activity include:

  • Substituent Positioning : The position and nature of substituents on the benzothiazole ring significantly affect both antibacterial and anticancer properties.
  • Electron-Donating Groups : The presence of electron-donating groups enhances reactivity and biological efficacy.

Case Studies

  • Antibacterial Evaluation : A study synthesized a series of thiazole-sulfonamide hybrids that demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds were effective due to their dual-action mechanism combining thiazole and sulfonamide functionalities .
  • Anticancer Studies : Another investigation into thiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapy agents like doxorubicin .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its N-benzyl and 4-(methylsulfonyl)phenyl groups. Key comparisons with analogs include:

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity
Target Compound N-benzyl, 4-(methylsulfonyl)phenyl ~450–470 (estimated) Methylsulfonyl (electron-withdrawing), benzyl (lipophilic) Inferred: Antimicrobial/CNS activity
N-(benzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide () 4-(ethylsulfonyl)phenyl 360.5 Ethylsulfonyl (less polar than methylsulfonyl) Not specified
2-(4-(Azidomethyl)phenyl)-N-(benzo[d]thiazol-2-yl)acetamide () Azidomethyl N/A Azide (click chemistry handle) Potential for targeted drug delivery
GSK1570606A () 4-fluorophenyl, pyridin-2-yl thiazol N/A Fluorophenyl, pyridinyl Kinase inhibition (e.g., tuberculosis targets)
Compounds 47–50 () Piperazine-sulfonyl, halogenated aryl N/A Sulfonylpiperazine, halogens Gram-positive antibacterial, antifungal

Key Observations :

  • Methylsulfonyl vs.
  • N-Benzyl Group: Increases lipophilicity, which may enhance blood-brain barrier penetration for CNS applications compared to non-benzylated analogs.
  • Azidomethyl : Facilitates bioconjugation (e.g., click chemistry) for targeted therapies.

Pharmacological Activity Trends

  • Antimicrobial Activity: Electron-withdrawing groups (e.g., -SO₂CH₃, -Br, -NO₂) enhance antimicrobial potency by improving membrane penetration. The target’s methylsulfonyl group aligns with this trend. Piperazine-linked analogs () show gram-positive activity (MICs ~13–27 µmol/L), suggesting the target may exhibit similar efficacy.

Key Research Findings and Data

Spectral Characterization

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm thione tautomerism in related triazole derivatives.
  • NMR : Distinct signals for NH (δ 8.5–10.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) are consistent across benzo[d]thiazole acetamides.

Structure-Activity Relationships (SAR)

  • Lipophilicity : Higher logP values correlate with improved antimicrobial activity due to enhanced membrane permeability.
  • Substituent Position : Halogens at para/meta positions (e.g., -Cl, -Br) optimize antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide and its analogs?

  • Methodology :

  • Step 1 : Start with 2-aminobenzothiazole derivatives. React with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediates .
  • Step 2 : Substitute the chloro group via nucleophilic displacement. For example, react with benzylamine derivatives under reflux in DMF or THF .
  • Step 3 : Introduce the 4-(methylsulfonyl)phenyl group using Suzuki-Miyaura coupling or direct acylation with pre-functionalized acetic acid derivatives .
  • Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1H/13C^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and thiazole nitrogen) .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to analyze electron distribution, logP (lipophilicity), and molecular electrostatic potential (MEP) surfaces .
  • Spectroscopy : Assign 1H^1H NMR peaks for methylsulfonyl (δ\delta ~3.1 ppm) and benzyl protons (δ\delta ~4.5–5.0 ppm) .

Advanced Research Questions

Q. How do substituents on the benzothiazole and benzyl groups influence biological activity?

  • SAR Insights :

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzothiazole ring enhance antimicrobial activity by increasing membrane penetration (logP >3.5) .
  • Halogenated benzyl groups (e.g., 4-Cl) improve binding to kinase targets (e.g., Aurora kinases) by forming halogen bonds with catalytic lysine residues .
  • Methylsulfonyl group : Enhances solubility and hydrogen-bonding capacity, critical for CNS-targeted agents (logBB >-0.5) .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., -OCH3_3, -Br) and test against S. aureus (MIC assay) or cancer cell lines (MTT assay) .

Q. How can researchers resolve contradictions in reported MIC values for structurally similar acetamide derivatives?

  • Analysis Framework :

  • Variable testing conditions : Compare broth microdilution (CLSI guidelines) vs. agar diffusion methods. Standardize inoculum size (1–5×105^5 CFU/mL) and incubation time (18–24 hrs) .
  • Structural nuances : For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide shows MIC = 13 µM against E. coli, while non-halogenated analogs exhibit MIC >100 µM .
  • Statistical validation : Apply ANOVA with Tukey’s HSD post-hoc test to confirm significance (p<0.05) across biological replicates .

Q. What strategies are effective in designing multitarget ligands using this scaffold?

  • Methodology :

  • Fragment-based design : Combine benzothiazole (kinase inhibition) with methylsulfonylphenyl (anti-inflammatory COX-2 targeting) .
  • Protein-templated synthesis : Use dynamic combinatorial chemistry to screen for binding to dual targets (e.g., acetylcholinesterase and β-secretase for Alzheimer’s) .
  • In silico docking : Perform molecular docking (AutoDock Vina) to prioritize analogs with high affinity for multiple receptors (e.g., <10 nM Ki for Aurora kinases and <1 µM for EGFR) .

Methodological Considerations

Q. How to optimize reaction yields for cyclization steps in benzothiazole-acetamide synthesis?

  • Key Parameters :

  • Catalysts : Use DMAP (10 mol%) in DCM under ultrasonication to accelerate cyclization (yield improvement from 45% to 72%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor intramolecular SN2 reactions for oxadiazinane formation .
  • Temperature control : Microwave-assisted synthesis (100°C, 30 min) reduces side products compared to conventional reflux .

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